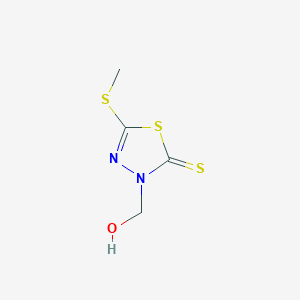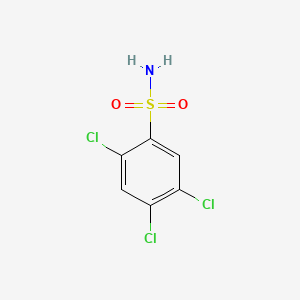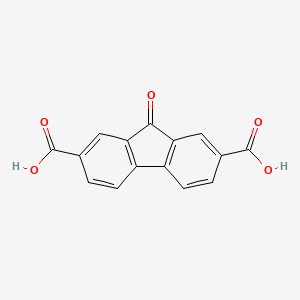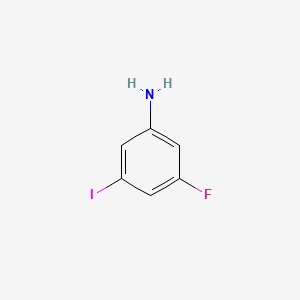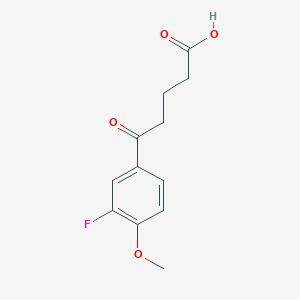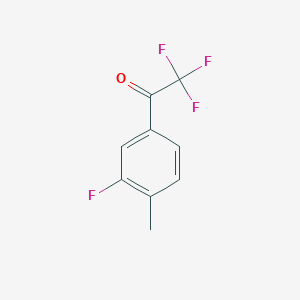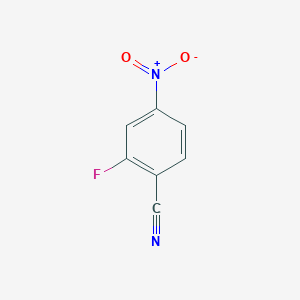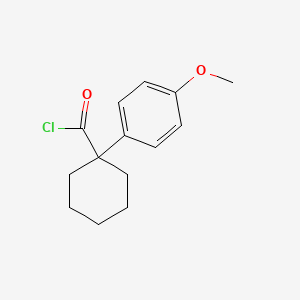
Chlorure de 1-(4-méthoxyphényl)cyclohexanecarbonyle
Vue d'ensemble
Description
The compound "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" is a chemical that would likely contain a cyclohexane ring with a 4-methoxyphenyl group and a carbonyl chloride moiety. While the specific compound is not directly discussed in the provided papers, they do offer insights into related structures and reactivities that can help us understand the potential characteristics of the compound .
Synthesis Analysis
The synthesis of compounds related to "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" involves various chemical reactions. For instance, the preparation of an ether diamine monomer containing the cyclohexane structure was achieved through nucleophilic substitution reaction followed by catalytic hydrazine reduction . This suggests that similar synthetic routes could be employed for the synthesis of "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride," potentially involving steps like nucleophilic aromatic substitution and subsequent transformations to introduce the carbonyl chloride group.
Molecular Structure Analysis
The molecular structure of compounds with cyclohexane rings and methoxyphenyl groups has been studied using X-ray crystallography. For example, a related compound with a cyclohexane ring in a chair conformation and methoxyphenyl substituents was reported, which is a common conformation for cyclohexane derivatives . This information can be extrapolated to predict that "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" would also likely adopt a chair conformation for its cyclohexane ring.
Chemical Reactions Analysis
The reactivity of related compounds shows divergent behavior depending on the electron-transfer conditions employed . This indicates that "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" could also exhibit varied reactivity under different conditions, particularly in reactions where electron transfer is involved. The presence of the methoxy group could influence the electron density and thus the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored, revealing that methoxy-substituted derivatives of cyclohexane-based compounds exhibit lower ionization potentials and higher hole drift mobilities . This suggests that "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" might also display similar electronic properties, which could be relevant for applications in electronic materials. The presence of the carbonyl chloride group would also contribute to the compound's reactivity, potentially making it a useful intermediate in organic synthesis.
Applications De Recherche Scientifique
Chimie Médicinale
En chimie médicinale, le chlorure de 1-(4-méthoxyphényl)cyclohexanecarbonyle est utilisé comme élément constitutif pour la synthèse de divers composés pharmaceutiques. Son groupe chlorure de carbonyle réactif permet la formation d'amides, d'esters et d'autres dérivés qui sont essentiels à la conception et au développement de médicaments .
Science des Matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux organiques. Il peut être utilisé pour modifier les propriétés de surface ou pour créer des polymères dotés de fonctionnalités spécifiques qui ont des utilisations potentielles dans les revêtements, les adhésifs et les dispositifs électroniques .
Synthèse Organique
This compound: sert d'intermédiaire en synthèse organique. Il est impliqué dans diverses réactions chimiques, notamment l'acylation de Friedel-Crafts, pour produire des molécules organiques complexes. Ceci est essentiel pour synthétiser de nouveaux composés ayant des applications potentielles dans différentes industries .
Chimie Analytique
En chimie analytique, les dérivés de ce composé sont utilisés comme étalons ou réactifs en chromatographie et en spectroscopie. Ces applications sont cruciales pour l'analyse qualitative et quantitative des substances dans des mélanges complexes .
Pharmacologie
Le rôle du composé en pharmacologie est lié à son utilisation dans la synthèse de principes pharmaceutiques actifs (API). Il peut être transformé en molécules qui interagissent avec des cibles biologiques, conduisant à la découverte de nouveaux médicaments .
Biochimie
En biochimie, le This compound est utilisé pour étudier les réactions catalysées par les enzymes où il peut agir comme un inhibiteur ou un mime d'un substrat. Cela aide à comprendre les mécanismes enzymatiques et à concevoir des inhibiteurs enzymatiques .
Science de l'environnement
La recherche en science de l'environnement peut utiliser ce composé pour étudier la dégradation de composés organiques similaires dans l'environnement. Il peut servir de composé modèle pour comprendre le devenir environnemental des polluants chimiques .
Protéomique
Enfin, en protéomique, il peut être utilisé pour modifier les peptides et les protéines, ce qui est précieux pour étudier la fonction des protéines, les interactions et pour développer des thérapies ciblées .
Safety and Hazards
The safety data sheet for a similar compound, “1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)cyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVMRAQKXMQQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374872 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676348-47-3 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)

